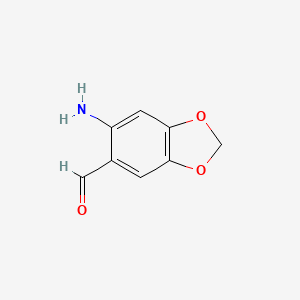

6-Amino-1,3-benzodioxole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPAJCPOBXIQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302925 | |

| Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23126-68-3 | |

| Record name | 23126-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,3-benzodioxole-5-carbaldehyde, also known as 6-aminopiperonal, is a versatile organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a benzodioxole ring system with both amino and aldehyde functional groups, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Physicochemical Properties

This compound is a yellow to orange solid.[1] Its core structure consists of a benzene ring fused to a 1,3-dioxole ring, with an amino group at the 6-position and a carbaldehyde group at the 5-position. This arrangement of functional groups imparts specific reactivity and potential for further chemical modifications.

Structural and General Data

A summary of the key identification and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-aminopiperonal, 6-aminobenzo[d][1][2]dioxole-5-carbaldehyde | [1] |

| CAS Number | 23126-68-3 | [1][3][4] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Yellow to orange solid | [1] |

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound.

| Property | Value | Conditions | Reference |

| Melting Point | 107 °C | [1] | |

| Boiling Point (Predicted) | 348.5 ± 42.0 °C | 760 mmHg | [1][3] |

| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [1][3] | |

| pKa (Predicted) | 0.65 ± 0.20 | [1] | |

| Flash Point (Predicted) | 214.1 °C | [3] |

Experimental Protocols

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][5]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

General Procedure:

-

Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. The reaction is typically exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent).

-

Formylation: The starting material, 5-amino-1,3-benzodioxole, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent. The electron-donating amino group activates the aromatic ring, directing the formylation to the ortho position. The reaction temperature is dependent on the reactivity of the substrate and typically ranges from 0 °C to 80 °C.[2]

-

Workup: The reaction mixture is then hydrolyzed, usually by the addition of water or an aqueous base, to convert the intermediate iminium salt to the final aldehyde product.

-

Purification: The crude product can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for this particular synthesis.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of similar 1,3-benzodioxole derivatives, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (likely a singlet downfield, ~9-10 ppm), the protons of the methylenedioxy group (a singlet around 6 ppm), and the protons of the amino group (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the aldehyde group (downfield, ~190 ppm), and the carbon of the methylenedioxy bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C-O-C stretching of the dioxole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.15 g/mol ).

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, the 1,3-benzodioxole moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiepileptic properties.[6]

Derivatives of this compound are utilized in several key areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel drug candidates, including potential antimicrobial and anticancer agents.[7] The amino and aldehyde groups provide convenient handles for further chemical modifications to generate diverse molecular libraries for drug discovery.

-

Organic Synthesis: As a bifunctional molecule, it is a valuable building block for the construction of more complex organic structures.[7]

-

Biochemical Research: The structural features of this compound make it a candidate for studying enzyme interactions, potentially acting as a probe to understand biological mechanisms.[7]

Potential Signaling Pathway Involvement

Given its role as a building block for pharmacologically active molecules, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For instance, many anticancer agents target pathways involved in cell cycle regulation and apoptosis. A hypothetical workflow for screening the biological activity of a novel derivative is presented below.

Figure 2: A generalized workflow for the development of new drugs.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a precursor for a variety of biologically active molecules. While detailed experimental data is somewhat limited in publicly accessible sources, its structural similarity to other well-characterized benzodioxoles allows for reliable predictions of its properties and reactivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. 6-aminobenzo[1,3]dioxole-5-carbaldehyde | 23126-68-3 [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 23126-68-3 | Benchchem [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-Amino-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-1,3-benzodioxole-5-carbaldehyde. Due to the limited availability of complete, published spectral data for this specific compound, this document presents a combination of reported data for structurally related compounds and predicted values based on established spectroscopic principles. The information herein is intended to serve as a reference for the synthesis, purification, and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from data on analogous compounds, including 1,3-benzodioxole-5-carbaldehyde (piperonal) and other substituted benzaldehydes. The introduction of an amino group at the 6-position is expected to significantly influence the electronic environment of the molecule, leading to predictable shifts in the NMR, IR, and MS data.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ~6.3 - 6.5 | s | - | Expected to be upfield due to the strong donating effect of the adjacent amino group. |

| H-7 | ~7.0 - 7.2 | s | - | Less affected by the amino group compared to H-4. |

| O-CH₂-O | ~6.0 | s | - | Characteristic singlet for the methylenedioxy group. |

| -CHO | ~9.7 - 9.8 | s | - | Aldehydic proton, typically a sharp singlet. |

| -NH₂ | ~4.0 - 5.0 | br s | - | Broad singlet, chemical shift can vary with solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~190 | Carbonyl carbon of the aldehyde. |

| C-5 | ~110 - 115 | Aromatic carbon bearing the aldehyde group. |

| C-6 | ~145 - 150 | Aromatic carbon bearing the amino group. |

| C-3a | ~148 - 152 | Aromatic carbon fused to the dioxole ring. |

| C-7a | ~140 - 145 | Aromatic carbon fused to the dioxole ring. |

| C-4 | ~100 - 105 | Aromatic carbon adjacent to the amino group. |

| C-7 | ~110 - 115 | Aromatic carbon. |

| O-CH₂-O | ~101 | Methylene carbon of the dioxole ring. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium-Strong, Doublet | Characteristic of a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aldehyde) | 2700 - 2900 | Medium, Doublet | Fermi resonance often results in two bands.[1][2] |

| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong | Conjugation with the aromatic ring and donation from the amino group lowers the frequency.[1][2] |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong | |

| C-N Stretch | 1250 - 1350 | Medium-Strong | |

| C-O Stretch (Ether) | 1000 - 1300 | Strong | Asymmetric and symmetric stretches of the dioxole group. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 165.04 | Molecular ion peak. |

| [M-H]⁺ | 164.03 | Loss of a hydrogen radical. |

| [M-CHO]⁺ | 136.05 | Loss of the formyl group, a common fragmentation for aromatic aldehydes. |

| [M-CO]⁺ | 137.06 | Loss of carbon monoxide. |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Reduction of 6-Nitro-1,3-benzodioxole-5-carbaldehyde

A common route to this compound is the reduction of the corresponding nitro derivative, 6-Nitro-1,3-benzodioxole-5-carbaldehyde.

Materials:

-

6-Nitro-1,3-benzodioxole-5-carbaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-Nitro-1,3-benzodioxole-5-carbaldehyde in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add an excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder).

-

Slowly add concentrated HCl while stirring, maintaining the reaction temperature with an ice bath if necessary.

-

After the addition is complete, heat the mixture at reflux for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is basic.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

The sample should be dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Mass spectra can be recorded using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

High-Resolution Mass Spectrometry (HRMS) is recommended for the accurate determination of the molecular formula.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a general representation of a signaling pathway that could be modulated by a derivative of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of 6-Amino-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic effects of 6-Amino-1,3-benzodioxole-5-carbaldehyde. The information presented herein is intended to support research and development efforts in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound, also known as 6-aminopiperonal, is an aromatic aldehyde featuring a benzodioxole ring system. This core structure is prevalent in numerous natural products and pharmacologically active compounds. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the benzodioxole scaffold imparts a unique electronic character and reactivity profile to the molecule. Understanding these properties is crucial for its application as a versatile building block in the synthesis of novel therapeutic agents and other functional organic molecules.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its parent compound, 1,3-benzodioxole-5-carbaldehyde (piperonal), and its nitro precursor, 6-Nitro-1,3-benzodioxole-5-carbaldehyde, are well-characterized and provide a basis for predicting its behavior.

Table 1: Physicochemical Properties of 1,3-Benzodioxole-5-carbaldehyde and its Derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 1,3-Benzodioxole-5-carbaldehyde | C₈H₆O₃ | 150.13 | 37 | 263 |

| 6-Nitro-1,3-benzodioxole-5-carbaldehyde | C₈H₅NO₅ | 195.13 | 93-94 | Not available |

| this compound | C₈H₇NO₃ | 165.15 | Not available | Not available |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (likely in the range of 9.5-10.5 ppm), the protons of the methylenedioxy group (around 6.0 ppm), and the amino group protons (which may be broad and variable in chemical shift depending on the solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region), and the carbon of the methylenedioxy bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C-H stretching of the aldehyde (around 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and C-O stretches of the dioxole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is through the reduction of its nitro precursor, 6-Nitro-1,3-benzodioxole-5-carbaldehyde.

Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde

Reaction: Nitration of 1,3-benzodioxole-5-carbaldehyde (piperonal).

Experimental Protocol: A mixture of fuming nitric acid (60 ml) and glacial acetic acid (40 ml) is prepared and cooled. To this mixed acid, 1,3-benzodioxole-5-carbaldehyde (25 g) is added in portions while maintaining the temperature below 5°C. The reaction mixture is stirred for 6 hours. After the reaction is complete, the mixture is poured into water, leading to the precipitation of the product. The precipitate is then filtered, washed, and dried. Recrystallization from ethanol yields 6-Nitro-1,3-benzodioxole-5-carbaldehyde.[1]

Yield: 74%[1]

Synthesis of this compound

Reaction: Reduction of 6-Nitro-1,3-benzodioxole-5-carbaldehyde.

Common Reduction Methods: While a specific protocol for this compound is not detailed in the available literature, standard methods for the reduction of aromatic nitro compounds to amines can be employed. These include:

-

Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

-

Metal-Acid Reduction: A common and effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

A general procedure for a metal-acid reduction is outlined below.

General Experimental Protocol (Fe/HCl Reduction): To a solution of 6-Nitro-1,3-benzodioxole-5-carbaldehyde in a mixture of ethanol and water, iron powder is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the amino product. The crude product can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Figure 1: Synthetic Pathway

Caption: Synthesis of this compound.

Reactivity and Electronic Effects

The reactivity of this compound is governed by the interplay of the electronic properties of the amino and aldehyde groups on the benzodioxole ring.

Electronic Effects:

-

Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance (+R effect), increasing the nucleophilicity of the ring, particularly at the ortho and para positions.

-

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and is meta-directing in electrophilic aromatic substitution. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects.

-

1,3-Benzodioxole Ring: The methylenedioxy group is also considered to be electron-donating.

The opposing electronic effects of the amino and aldehyde groups create a "push-pull" system, which can significantly influence the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. The electron-donating amino group will enhance the reactivity of the aromatic ring towards electrophiles, while the electron-withdrawing aldehyde group will be susceptible to nucleophilic attack.

Figure 2: Electronic Effects

Caption: Opposing electronic effects on the benzodioxole ring.

Chemical Reactivity:

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including:

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

-

Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

-

Condensation Reactions: With amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation.

-

-

Reactions of the Amino Group: The amino group can be:

-

Acylated: To form amides.

-

Alkylated: To form secondary and tertiary amines.

-

Diazotized: To form a diazonium salt, which can then undergo various substitution reactions (Sandmeyer, Schiemann, etc.).

-

-

Electrophilic Aromatic Substitution: The strong activating effect of the amino group will direct incoming electrophiles to the positions ortho and para to it.

Potential Applications and Signaling Pathways

Derivatives of 1,3-benzodioxole have shown a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[2] The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of novel compounds with potential therapeutic applications.

While specific signaling pathways involving this exact molecule are not yet elucidated, its derivatives could potentially interact with various biological targets. For instance, Schiff bases derived from amino aldehydes have been investigated for their anticancer and antimicrobial activities. The "push-pull" nature of the molecule could also be exploited in the design of fluorescent probes or materials with non-linear optical properties.

Figure 3: Potential Research Workflow

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of the corresponding nitro compound is a feasible approach. The opposing electronic effects of the amino and aldehyde substituents create a rich chemical reactivity profile that can be exploited for the generation of diverse molecular libraries. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and materials science applications.

References

A Technical Guide to the Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde from Piperonal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the two-step synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available precursor, piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde)[1]. The synthesis involves an electrophilic aromatic nitration followed by the reduction of the resulting nitro group. This document outlines detailed experimental protocols, presents quantitative data from various methodologies, and includes workflow diagrams to illustrate the process.

Overall Synthesis Pathway

The conversion of piperonal to this compound is achieved in two primary stages:

-

Nitration: Introduction of a nitro group (-NO₂) onto the 6-position of the piperonal aromatic ring to yield 6-Nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal).

-

Reduction: Conversion of the nitro group of 6-nitropiperonal into a primary amine (-NH₂) to form the final product.

Caption: Overall two-step synthesis route from piperonal.

Step 1: Nitration of Piperonal

The first step is the regioselective nitration of piperonal. The electron-donating nature of the methylenedioxy group directs the electrophilic substitution primarily to the position ortho to the aldehyde and meta to the ether linkages, yielding 6-nitropiperonal. Concentrated nitric acid is a common nitrating agent for this transformation.

Experimental Protocol: Nitration with Nitric Acid

This protocol is adapted from a high-yield procedure for the nitration of piperonal[2].

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g, 6.66 mmol).

-

Reagent Addition: Under vigorous magnetic agitation at room temperature (20°C), carefully add 3.3 mL of concentrated nitric acid. An immediate color change from colorless to yellow will be observed[2].

-

Reaction: Continue stirring at room temperature. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC)[2].

-

Isolation: Quench the reaction by cooling the flask in an ice bath, which will cause the immediate precipitation of the product[2].

-

Purification: Collect the yellow solid precipitate by filtration using a Büchner funnel. Wash the solid sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with distilled water until the filtrate is neutral (pH 7)[2].

-

Drying: Dry the purified product, 6-Nitro-1,3-benzodioxole-5-carbaldehyde, to obtain a light yellow solid[1].

Caption: Experimental workflow for the nitration of piperonal.

Data Presentation: Nitration of Piperonal

The yield of 6-nitropiperonal is highly dependent on the reaction conditions, including temperature and the presence of other reagents. The following table summarizes results from various experimental conditions.

| Moles Piperonal | Nitrating Agent | Temperature (°C) | Reaction Time | Yield of 6-Nitropiperonal | Reference |

| 0.33 mol (50 g) | 250 mL HNO₃ (sp. gr. 1.403) | 0-10 | Not Specified | ~100% (50 g) | [3] |

| 0.0067 mol (1 g) | 3.3 mL conc. HNO₃ in H₂O | 20 | 15 min | 95% | [2] |

| 0.33 mol (50 g) | 250 mL HNO₃ (sp. gr. 1.38) | Boiling Point | Not Specified | ~70% (35 g) | [3] |

| 0.33 mol (50 g) | 250 mL HNO₃, 250 mL H₂SO₄ | 0 | Not Specified | 0% (Dinitro product formed) | [3] |

Step 2: Reduction of 6-Nitropiperonal

The second step involves the reduction of the nitro group of 6-nitropiperonal to a primary amine. This transformation must be selective to avoid the reduction of the aldehyde functional group. Several methods are effective for this purpose, with metal-acid systems like Iron/HCl being a classic, cost-effective choice.

Experimental Protocol: Reduction with Iron and Hydrochloric Acid

This protocol is a representative procedure for the reduction of aromatic nitro compounds using iron in an acidic medium[3][4][5].

-

Preparation: To a solution of 6-nitropiperonal (e.g., 10 mmol) in a suitable solvent like ethanol or aqueous ethanol, add iron powder (30-40 mmol, 3-4 equivalents).

-

Reaction Initiation: Heat the mixture to reflux. Slowly add a small amount of concentrated hydrochloric acid (e.g., 1 mL) to initiate the reaction. The addition is often exothermic[5].

-

Reaction: Maintain the reaction at reflux for a specified time (e.g., 20-60 minutes) until TLC indicates the complete consumption of the starting material.

-

Work-up: Allow the mixture to cool to room temperature and filter it through a pad of celite to remove the iron salts[5].

-

Extraction: Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water. Basify the aqueous layer to a pH of ~10 with an aqueous base (e.g., 6N NaOH) to deprotonate the amine and precipitate any remaining iron hydroxides[5].

-

Purification: Separate the organic layer. Wash it with saturated aqueous NaHCO₃ and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Isolation: Concentrate the organic solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]

- 3. Reduction of aromatic nitro compounds using Fe and HCL givesa. aromatic oximeb. aromatic hydrocarbonc. aromatic primary amined. aromatic amide [vedantu.com]

- 4. doubtnut.com [doubtnut.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Starting materials for the synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 6-Amino-1,3-benzodioxole-5-carbaldehyde, a valuable building block in the development of pharmaceuticals and other fine chemicals. The primary and most well-documented synthetic route commences with the readily available starting material, piperonal.

Core Synthetic Pathway: From Piperonal to this compound

The synthesis is a two-step process involving the nitration of piperonal to introduce a nitro group at the 6-position, followed by the subsequent reduction of this nitro group to the desired amine.

The Rising Therapeutic Profile of 6-Amino-1,3-benzodioxole-5-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds bearing the 1,3-benzodioxole moiety have garnered significant attention due to their diverse and potent biological activities. This technical guide delves into the burgeoning potential of a specific subclass: derivatives of 6-Amino-1,3-benzodioxole-5-carbaldehyde. This scaffold, featuring a reactive aldehyde and an amino group on the benzodioxole ring, serves as a versatile platform for the synthesis of a wide array of derivatives, particularly Schiff bases, with promising anticancer, antimicrobial, and enzyme-inhibitory properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, supported by detailed experimental protocols and data presented for comparative analysis.

Core Synthesis Strategies: The Gateway to Novel Derivatives

The primary route to a diverse library of this compound derivatives is through the condensation reaction of the aldehyde functionality with various primary amines to form Schiff bases (imines). This reaction is typically straightforward, often achieved by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol or methanol. The versatility of this synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

A general synthetic scheme involves the reaction of this compound with a substituted aniline or other primary amine. The resulting Schiff base can be further modified, for example, by creating metal complexes, to enhance its therapeutic potential.

Anticancer Potential: A Multifaceted Approach to Tumor Inhibition

Derivatives of this compound, particularly their Schiff base derivatives, have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and targeting of specific cellular pathways.

One of the key proposed mechanisms for the anticancer activity of some benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[1][2] The Trx system is crucial for maintaining the redox balance within cells and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] By inhibiting this system, these compounds can induce oxidative stress and trigger apoptosis in cancer cells.

Furthermore, the planar structure of the Schiff base derivatives allows them to intercalate with DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting significant activity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the hypothetical cytotoxic activity (IC50 values in µM) of a series of Schiff base derivatives of this compound against common cancer cell lines. This data is illustrative and based on trends observed for structurally similar compounds in the literature.[3]

| Compound ID | R-Group (Substituent on Amine) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| BD-01 | -H | 25.4 | 32.1 | 45.8 |

| BD-02 | -Cl | 15.2 | 18.9 | 28.4 |

| BD-03 | -OCH3 | 20.8 | 25.6 | 38.2 |

| BD-04 | -NO2 | 10.5 | 14.3 | 21.7 |

| Cisplatin | (Reference Drug) | 17.2 | 20.5 | 22.1 |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The Schiff base derivatives of this compound also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The lipophilic nature of these compounds allows them to easily permeate the microbial cell wall, leading to the disruption of normal cellular processes.

The proposed mechanism of antimicrobial action involves the inhibition of essential enzymes within the microorganisms, chelation of vital metal ions, and disruption of cell membrane integrity. The azomethine group (-CH=N-) in the Schiff base derivatives is considered crucial for their biological activity.

Quantitative Analysis of Antimicrobial Activity

The following table presents the hypothetical Minimum Inhibitory Concentration (MIC) values (in µg/mL) of a series of Schiff base derivatives of this compound against representative bacterial and fungal strains. This data is illustrative and based on trends observed for structurally similar compounds in the literature.[4][5]

| Compound ID | R-Group (Substituent on Amine) | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| BD-01 | -H | 64 | 128 | 128 |

| BD-02 | -Cl | 32 | 64 | 64 |

| BD-03 | -OCH3 | 64 | 128 | 128 |

| BD-04 | -NO2 | 16 | 32 | 32 |

| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |

| Fluconazole | (Reference Drug) | N/A | N/A | 8 |

Experimental Protocols

General Synthesis of Schiff Base Derivatives of this compound

-

In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

-

Add 1.0 mmol of the desired substituted primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 to 100 µM) and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Prepare a twofold serial dilution of the synthesized compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi).

-

Include positive control (medium with inoculum, no compound) and negative control (medium only) wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Molecular Landscape

To better understand the relationships and processes described, the following diagrams have been generated.

Figure 1. General workflow for the synthesis of Schiff base derivatives.

Figure 2. Proposed anticancer signaling pathway.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The ease of their synthesis, coupled with their significant anticancer and antimicrobial potential, makes them attractive candidates for further investigation. Future research should focus on synthesizing a broader library of these derivatives and conducting comprehensive in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and paving the way for their clinical application. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- 1. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]

- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Solubility profile of 6-Amino-1,3-benzodioxole-5-carbaldehyde in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-1,3-benzodioxole-5-carbaldehyde in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents a predictive solubility profile based on the known solubility of the structurally related compound, 1,3-benzodioxole-5-carbaldehyde (piperonal), while also considering the influence of the additional amino functional group. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, alongside essential safety precautions.

Predicted Solubility Profile

The presence of an amino group (-NH2) on the benzodioxole ring is anticipated to increase the polarity of this compound compared to its parent compound, piperonal. This increased polarity will likely enhance its solubility in polar solvents and decrease its solubility in non-polar solvents. The following table provides an estimated qualitative solubility profile. It is imperative that these predictions are verified experimentally using the protocol outlined in this guide.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | 32.7 | High |

| Ethanol | C₂H₅OH | 24.5 | High |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | 20.7 | Moderate to High |

| Acetonitrile | C₂H₃N | 37.5 | Moderate |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High |

| Moderately Polar Solvents | |||

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Moderate |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Moderate |

| Non-Polar Solvents | |||

| Toluene | C₇H₈ | 2.38 | Low |

| Hexane | C₆H₁₄ | 1.88 | Low |

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Safety Precautions:

-

Conduct all experiments in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The related compound, piperonal, may cause skin irritation and allergic reactions, and is suspected of damaging fertility or the unborn child.[1][2][3] Handle this compound with caution, assuming similar potential hazards.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling procedures.

3. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

4. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Specify the temperature at which the solubility was determined.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermal Stability of Schiff Bases Derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Schiff bases synthesized from 6-Amino-1,3-benzodioxole-5-carbaldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique structural features of the benzodioxole moiety. Understanding their thermal properties is crucial for determining their suitability in various applications, including drug formulation and the development of thermally stable materials.

This document outlines the synthetic methodologies, detailed experimental protocols for thermal analysis, and a structured presentation of expected thermal stability data. The information presented herein is based on established principles of Schiff base chemistry and thermal analysis, providing a predictive framework in the absence of extensive literature on this specific subclass.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound and various primary amines is typically achieved through a condensation reaction. The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond.

General Synthetic Protocol

A common method for the synthesis of these Schiff bases involves the refluxing of equimolar amounts of this compound and a selected primary amine in an alcoholic solvent, such as ethanol or methanol. The reaction can be catalyzed by the addition of a few drops of a weak acid, like acetic acid, to facilitate the dehydration step. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of Schiff bases.

Thermal Stability Analysis

The thermal stability of the synthesized Schiff bases is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the decomposition temperatures, weight loss percentages, and thermal transitions of the compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis helps to determine the onset of decomposition, the temperature at which maximum decomposition occurs, and the final residual mass.

Typical TGA Experimental Protocol:

-

Sample Preparation: A small amount of the Schiff base (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Typical DSC Experimental Protocol:

-

Sample Preparation: A small amount of the Schiff base (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected melting or decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Predicted Thermal Decomposition Data

Table 1: Predicted TGA Data for Schiff Bases Derived from this compound

| Schiff Base Derivative (Substituent R) | Onset Decomposition T (°C) | Tmax (°C) (DTG Peak) | Weight Loss (%) | Residual Mass (%) at 800°C |

| R = Phenyl | 250 - 270 | 300 - 320 | 60 - 70 | 30 - 40 |

| R = 4-Methoxyphenyl | 260 - 280 | 310 - 330 | 55 - 65 | 35 - 45 |

| R = 4-Nitrophenyl | 240 - 260 | 290 - 310 | 65 - 75 | 25 - 35 |

| R = 4-Chlorophenyl | 255 - 275 | 305 - 325 | 62 - 72 | 28 - 38 |

Note: Tmax represents the temperature of maximum rate of weight loss.

Table 2: Predicted DSC Data for Schiff Bases Derived from this compound

| Schiff Base Derivative (Substituent R) | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |

| R = Phenyl | 180 - 190 | 80 - 100 | 250 - 270 |

| R = 4-Methoxyphenyl | 190 - 200 | 85 - 105 | 260 - 280 |

| R = 4-Nitrophenyl | 200 - 210 | 90 - 110 | 240 - 260 |

| R = 4-Chlorophenyl | 185 - 195 | 82 - 102 | 255 - 275 |

Structural Relationships and Degradation Pathways

The thermal stability of these Schiff bases is expected to be influenced by the electronic nature of the substituents on the amine-derived portion of the molecule. Electron-donating groups may enhance thermal stability, while electron-withdrawing groups might decrease it. The initial step in the thermal degradation is often the cleavage of the azomethine bond.

General Structure and Potential Degradation

Caption: Potential thermal degradation pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and thermal analysis of Schiff bases derived from this compound. The detailed protocols and structured data tables offer a practical approach for researchers and scientists in the field of drug development and materials science to systematically evaluate the thermal stability of these promising compounds. While specific experimental data is yet to be published, the methodologies and predictive data presented here serve as a valuable resource for initiating and guiding future research in this area. The visualization of workflows and structural relationships further aids in the conceptual understanding of the synthesis and degradation processes.

Methodological & Application

One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of Schiff bases derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde and various aromatic aldehydes. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group and are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as ligands, catalysts, and in non-linear optics. The methodologies outlined herein are optimized for high yields and purity, with comprehensive characterization data provided. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Schiff bases, first reported by Hugo Schiff, are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[1] The resulting imine linkage is a key structural motif that imparts a wide array of biological activities to these molecules, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3] The 1,3-benzodioxole moiety, present in natural products like safrole, is a known pharmacophore that can enhance the biological efficacy of synthetic compounds.[4] The combination of the Schiff base linkage with the this compound scaffold is a promising strategy for the development of novel therapeutic agents.

The one-pot synthesis approach described here offers several advantages over multi-step procedures, including reduced reaction times, lower costs, and higher overall yields.[5][6][7] This protocol focuses on a straightforward and reproducible method that can be readily adopted in a standard laboratory setting.

Applications

Schiff bases derived from substituted benzaldehydes and various amines have demonstrated a broad spectrum of applications:

-

Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal activities.[8][9] The presence of substituents on the aromatic rings can significantly influence their antimicrobial efficacy.

-

Anticancer Agents: Certain Schiff base derivatives have shown promising cytotoxic activity against various cancer cell lines.[3]

-

Catalysis: Metal complexes of Schiff bases are widely used as catalysts in various organic transformations.[1]

-

Corrosion Inhibitors: The ability of Schiff bases to form protective films on metal surfaces makes them effective corrosion inhibitors.

-

Analytical Chemistry: They are utilized as ligands for the determination of various metal ions.

Experimental Protocols

General One-Pot Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 15-20 mL) with stirring.

-

To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[2]

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 5 hours.[10][11]

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The precipitated solid product is then collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[10]

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Characterization Data

The synthesized Schiff bases can be characterized by the following spectroscopic methods. The data presented below are representative examples based on analogous structures.[12][13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the range of 1600-1627 cm⁻¹ and the disappearance of the characteristic bands for the amino (-NH₂) and carbonyl (-C=O) groups of the reactants.[15]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the region of δ 8.4-8.8 ppm.[12] The aromatic protons will appear as multiplets in the range of δ 6.5-8.3 ppm. The disappearance of the aldehyde proton signal from the starting material further confirms the reaction completion.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of Schiff bases.

| Reactant 2 (Substituted Aldehyde) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Azomethine (-CH=N) IR Peak (cm⁻¹) | Azomethine (-CH=N-) ¹H NMR Peak (δ ppm) |

| Benzaldehyde | 3 - 5 | 85 - 95 | 120 - 125 | ~1625 | ~8.80 |

| 4-Chlorobenzaldehyde | 3 - 5 | 88 - 96 | 145 - 150 | ~1620 | ~8.75 |

| 4-Methoxybenzaldehyde | 4 - 6 | 82 - 92 | 130 - 135 | ~1615 | ~8.60 |

| 4-Nitrobenzaldehyde | 3 - 5 | 90 - 98 | 170 - 175 | ~1610 | ~8.85 |

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the one-pot synthesis and characterization of Schiff bases.

Key Structural Features and Potential Applications

Caption: Relationship between structural features and potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. globalconference.info [globalconference.info]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotech-asia.org [biotech-asia.org]

- 10. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 11. ijtsrd.com [ijtsrd.com]

- 12. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.org.ar [scielo.org.ar]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Catalytic Synthesis of Metal Complexes with 6-Amino-1,3-benzodioxole-5-carbaldehyde Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalytic synthesis of metal complexes derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde and its Schiff base derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

The synthesis of Schiff base metal complexes is a versatile area of coordination chemistry, with the resulting compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The 1,3-benzodioxole moiety, in particular, is a well-known pharmacophore found in numerous biologically active molecules. Its incorporation into Schiff base metal complexes presents a promising strategy for the development of novel drug candidates. The catalytic activity of these complexes is also an area of active research.

Application Notes

Metal complexes derived from Schiff bases of this compound are promising candidates for various applications in drug development and catalysis. The chelation of a metal ion to the Schiff base ligand often enhances the biological activity of the organic compound.

Potential Therapeutic Applications:

-

Anticancer Agents: Many Schiff base metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[1] The planar nature of the Schiff base ligand allows for intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, the metal center can be crucial for redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.[2] The thioredoxin system, often overexpressed in cancer cells, is a potential target for such complexes.[3]

-

Antimicrobial and Antifungal Agents: The antimicrobial activity of these complexes is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion across the lipid membranes of microorganisms. Once inside the cell, the metal ion can disrupt cellular processes, leading to cell death.[4]

-

Antioxidant Activity: The Schiff base ligands and their metal complexes can act as potent antioxidants by scavenging free radicals. This activity is beneficial in mitigating oxidative stress-related diseases.[4][5][6]

Catalytic Applications:

-

Oxidation Catalysis: Transition metal complexes of Schiff bases are known to be effective catalysts for various oxidation reactions, such as the oxidation of phenols and alkenes.[7][8] The metal center's ability to exist in multiple oxidation states is key to its catalytic function.

Experimental Protocols

The following protocols are generalized from the synthesis of related Schiff base metal complexes and can be adapted for derivatives of this compound.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and an appropriate amine (e.g., sulfanilamide).

Materials:

-

This compound

-

Amine (e.g., 4-aminobenzenesulfonamide)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of this compound and the selected amine in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The resulting precipitate (the Schiff base ligand) is collected by filtration.

-

Wash the precipitate with cold ethanol and dry it in a desiccator over anhydrous CaCl₂.

-

Characterize the synthesized ligand using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Catalytic Synthesis of Metal (II) Complexes

This protocol outlines the synthesis of metal (II) complexes using the Schiff base ligand prepared in Protocol 1.

Materials:

-

Schiff base ligand from Protocol 1

-

Metal (II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Schiff base ligand in hot methanol or ethanol in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of the metal (II) salt in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 3-5 hours.

-

A colored precipitate of the metal complex will form. Cool the mixture to room temperature.

-

Filter the precipitate, wash it with the solvent and then with diethyl ether.

-

Dry the complex in a vacuum desiccator.

-

Characterize the synthesized metal complex using FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of Schiff base metal complexes derived from a close analog, 4-aminobenzenesulfonamide 1,3-benzodioxole-5-carbaldehyde.

Table 1: Physicochemical and Analytical Data of a Representative Schiff Base Ligand and its Metal Complexes

| Compound | Formula | M.p. (°C) | Yield (%) | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| Ligand (L) | C₁₄H₁₂N₂O₄S | 230 | 85 | Yellow | - |

| [Cu(L)₂(H₂O)₂] | C₂₈H₂₈N₄O₁₀S₂Cu | >300 | 78 | Green | 15.5 |

| [Ni(L)₂(H₂O)₂] | C₂₈H₂₈N₄O₁₀S₂Ni | >300 | 82 | Light Green | 12.3 |

| [Co(L)₂(H₂O)₂] | C₂₈H₂₈N₄O₁₀S₂Co | >300 | 75 | Brown | 14.8 |

| [Zn(L)₂] | C₂₈H₂₄N₄O₈S₂Zn | >300 | 80 | White | 10.2 |

Table 2: Key FT-IR Spectral Data (cm⁻¹) of a Representative Schiff Base Ligand and its Metal Complexes

| Compound | ν(O-H) of H₂O | ν(N-H) | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |

| Ligand (L) | - | 3450, 3350 | 1625 | - | - |

| [Cu(L)₂(H₂O)₂] | 3400 | 3445, 3345 | 1605 | 520 | 450 |

| [Ni(L)₂(H₂O)₂] | 3410 | 3440, 3340 | 1600 | 515 | 445 |

| [Co(L)₂(H₂O)₂] | 3390 | 3455, 3355 | 1610 | 525 | 455 |

| [Zn(L)₂] | - | 3460, 3360 | 1615 | 530 | - |

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of Schiff base metal complexes.

Proposed Signaling Pathway for Anticancer Activity

Caption: A proposed mechanism of anticancer action for Schiff base metal complexes.

Logical Relationship in Catalytic Oxidation

Caption: Logical steps in the catalytic oxidation of a substrate by a metal complex.

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review | Semantic Scholar [semanticscholar.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Antimicrobial Agents from 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde. The core of this process involves the synthesis of Schiff bases, which are compounds formed by the condensation of a primary amine with an aldehyde. These Schiff bases and their derivatives have demonstrated significant potential as antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial compounds. Schiff bases derived from various heterocyclic compounds have shown a broad spectrum of biological activities, including antibacterial and antifungal properties. The 1,3-benzodioxole moiety is a key structural feature in many biologically active compounds. By synthesizing Schiff bases from this compound, we can explore a new class of potential antimicrobial agents. This document outlines the synthesis, characterization, and antimicrobial evaluation of these novel compounds.

Synthesis of Schiff Bases

The general method for the synthesis of Schiff bases from this compound involves a condensation reaction with various substituted aromatic amines. The reaction is typically carried out in an alcoholic solvent and may be catalyzed by a few drops of glacial acetic acid.

General Synthetic Scheme

The reaction proceeds as follows: an equimolar mixture of this compound and a substituted amine is refluxed in ethanol. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base (General Procedure)

This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

-

To this solution, add 0.01 mol of the substituted primary amine.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The Schiff base product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Dry the purified crystals in a desiccator.

-

Determine the melting point and calculate the percentage yield.

-

Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized Schiff bases using the agar disc diffusion method.

Materials:

-

Synthesized Schiff bases

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole) as positive controls

-

Incubator

Procedure:

-

Prepare sterile nutrient agar or Sabouraud dextrose agar plates.

-

Prepare a microbial inoculum by suspending a freshly grown culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.

-

Dissolve the synthesized Schiff bases in DMSO to a known concentration (e.g., 1 mg/mL).

-

Impregnate sterile filter paper discs with a specific volume (e.g., 20 µL) of the Schiff base solutions.

-

Allow the solvent to evaporate from the discs in a sterile environment.

-

Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only disc (negative control), onto the surface of the inoculated agar plates.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized Schiff bases

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Micropipettes

-

Microplate reader

Procedure:

-

Prepare a stock solution of each Schiff base in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solutions in the appropriate broth to obtain a range of concentrations.

-

Prepare a microbial inoculum and adjust its concentration as per standard protocols.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates under appropriate conditions (37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized Schiff bases derived from this compound.

Table 1: Synthesis and Physicochemical Properties of Schiff Bases

| Compound Code | Substituted Amine | Molecular Formula | Yield (%) | Melting Point (°C) |

| SB-1 | Aniline | C₁₄H₁₀N₂O₂ | 85 | 162-164 |

| SB-2 | 4-Chloroaniline | C₁₄H₉ClN₂O₂ | 88 | 178-180 |